2,4-Dichlorobenzoyl cyanide chemical properties
2,4-Dichlorobenzoyl cyanide chemical properties
An In-depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide: Properties, Synthesis, and Reactivity
Introduction
2,4-Dichlorobenzoyl cyanide, with CAS Number 35022-43-6, is a highly reactive aromatic organic compound.[1][2][3] Structurally, it is classified as an acyl cyanide, a functional group consisting of a carbonyl group single-bonded to a cyanide moiety.[4] The presence of the electron-withdrawing dichlorinated phenyl ring, coupled with the inherent reactivity of the acyl cyanide group, makes this molecule a valuable and versatile intermediate in synthetic organic chemistry. Its primary applications are found in the synthesis of agrochemicals, specifically benzoylcyclohexanedione pesticides, and it is also recognized as a key intermediate or impurity in the manufacturing of pharmaceuticals like the anticonvulsant drug Lamotrigine.[1][3][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.
Core Chemical and Physical Properties
2,4-Dichlorobenzoyl cyanide is typically encountered as a grey solid at room temperature.[1][5] Its reactivity profile is largely dictated by the electrophilic carbonyl carbon, which is activated by both the adjacent cyanide group and the dichlorinated aromatic ring.
Physicochemical Data
The fundamental properties of 2,4-Dichlorobenzoyl cyanide are summarized in the table below, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [1][2][3][5][6] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][5][6] |
| Molecular Weight | 200.02 g/mol | [1][5] |
| Appearance | Grey Solid | [1][5][7] |
| Solubility | Soluble in Dichloromethane | [5] |
| Storage Temperature | Room Temperature; 2-8°C recommended for long-term | [5][7] |
Chemical Structure
The structure features a benzene ring substituted with chlorine atoms at positions 2 and 4, and a benzoyl cyanide group at position 1.
Caption: Chemical Structure of 2,4-Dichlorobenzoyl cyanide.
Synthesis Protocols
Acyl cyanides are classically prepared via the salt metathesis reaction between an acyl chloride and a cyanide salt.[4] In the case of 2,4-Dichlorobenzoyl cyanide, the precursor is 2,4-dichlorobenzoyl chloride. The choice of cyanide source (e.g., sodium cyanide, cuprous cyanide) and solvent is critical to optimize yield and minimize side reactions, particularly hydrolysis of the highly reactive acyl chloride starting material.[8][9]
Representative Synthesis Workflow
The following protocol is a representative method adapted from procedures for structurally similar dichlorobenzoyl cyanides.[9][10][11]
Objective: To synthesize 2,4-Dichlorobenzoyl cyanide from 2,4-Dichlorobenzoyl chloride.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN) or Sodium Cyanide (NaCN)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 2,4-Dichlorobenzoyl chloride and the chosen anhydrous aprotic solvent.
-
Causality: The use of an anhydrous aprotic solvent is crucial to prevent the premature hydrolysis of the 2,4-Dichlorobenzoyl chloride, which would form the unreactive 2,4-dichlorobenzoic acid.[12] An inert atmosphere prevents moisture from the air from interfering.
-
-
Cyanide Addition: The cyanide salt (e.g., CuCN) is added to the stirred solution. The reaction may be performed at room temperature or require heating depending on the specific reagents.[9]
-
Expertise: Cuprous cyanide is often preferred in these reactions as it can enhance the reaction rate and selectivity compared to alkali metal cyanides in certain solvent systems.
-
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (e.g., CuCl or NaCl) is removed by filtration.[10]
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography to yield pure 2,4-Dichlorobenzoyl cyanide.
Caption: General workflow for the synthesis of 2,4-Dichlorobenzoyl cyanide.
Chemical Reactivity and Mechanisms
The reactivity of 2,4-Dichlorobenzoyl cyanide is dominated by the electrophilicity of the carbonyl carbon. It is an excellent substrate for nucleophilic acyl substitution.[4][13]
Nucleophilic Acyl Substitution
In a nucleophilic acyl substitution reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the cyanide ion as a leaving group to form a new acyl compound.[13] This pathway is fundamental to its use as a synthetic intermediate.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[13]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O pi bond is reformed, and the C-CN bond is cleaved, ejecting the cyanide ion (CN⁻), which is a relatively good leaving group.
-
Caption: General mechanism for Nucleophilic Acyl Substitution.
Hydrolysis
In the presence of water, especially under acidic or basic conditions, 2,4-Dichlorobenzoyl cyanide will readily hydrolyze. The nucleophile is water (neutral) or hydroxide (basic). The final product of complete hydrolysis is 2,4-dichlorobenzoic acid and hydrogen cyanide (or cyanide salt).[8][14] This reactivity underscores the need for anhydrous conditions during its synthesis and handling in other reactions.
Use in Heterocyclic Synthesis
The dual reactivity of the carbonyl and cyanide groups makes it a precursor for synthesizing heterocyclic compounds. For instance, its reaction with aminoguanidine is a step in the synthesis of triazine derivatives, a core structure in the drug Lamotrigine.[9][15]
Safety and Handling
2,4-Dichlorobenzoyl cyanide is a hazardous substance and must be handled with extreme caution. Acyl cyanides and related benzyl cyanides are classified as toxic or fatal if ingested, inhaled, or absorbed through the skin.[16][17]
Hazard Identification and Precautions
The following table summarizes the key GHS hazard classifications and precautionary statements.
| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P270: Do not eat, drink or smoke when using this product.[18] P280: Wear protective gloves/protective clothing/eye protection.[16][18] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18] |
| Skin/Eye Irritation | H315: Causes skin irritation.[16][18] H319: Causes serious eye irritation.[16][18] | P264: Wash skin thoroughly after handling.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Use of a closed system is recommended for larger quantities.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] The storage area should be secure and accessible only to authorized personnel.[16][18]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[16]
References
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National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzoyl Cyanide. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 19.7: Nucleophilic Addition of Cyanide and Acetylide. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]
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ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide.... Retrieved from [Link]
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
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American Elements. (n.d.). 2,4-dichlorobenzoyl cyanide. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 19.17: Nucleophilic Addition of –CN. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Why doesn't an aliphatic acyl chloride react with cyanide ions in aqueous sulphuric acid undergo nucleophilic addition elimination?. Retrieved from [Link]
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The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Google Patents. (2000). US 6,639,072 B1. Retrieved from [Link]
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
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Pharmaffiliates. (n.d.). CAS No : 35022-43-6 | Product Name : 2,4-Dichloro benzoyl Cyanide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
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